molecular formula C9H15ClF3N B13470012 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13470012
M. Wt: 229.67 g/mol
InChI Key: XWVPTGOCWUXOHM-UHFFFAOYSA-N
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Description

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane derivative featuring a trifluorobutyl substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold. The hydrochloride salt form improves solubility for synthetic and pharmacological studies.

Synthetic routes often involve coupling bicyclo[1.1.1]pentan-1-amine hydrochloride with fluorinated alkyl halides or aldehydes under basic conditions, as seen in analogous procedures (e.g., reactions with triethylamine and dichloromethane as a solvent) . Characterization typically employs high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC/MS) to confirm purity and structure .

Properties

Molecular Formula

C9H15ClF3N

Molecular Weight

229.67 g/mol

IUPAC Name

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7;/h1-6,13H2;1H

InChI Key

XWVPTGOCWUXOHM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CCCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Photochemical Formal (4+2)-Cycloaddition

The BCP core undergoes photochemical ring expansion to form bicyclo[3.1.1]heptan-1-amines. When irradiated (λ = 370–456 nm), the amine generates a diradical intermediate via homolytic cleavage of the C–N bond. This intermediate reacts with alkenes to form bicyclo[3.1.1]heptane derivatives through a formal (4+2)-cycloaddition mechanism .

Key Conditions and Outcomes

ParameterDetails
Light Source Blue LED (450 nm) optimal; lamps spanning 370–456 nm effective .
Reaction Time ~16 hours for full conversion with 7.5 equivalents of alkene .
Byproducts Cyclobutene derivatives (<5%) and unreacted diradical intermediates .
Scale Multi-millimole scale demonstrated with yields up to 83% .

This reaction exploits the kinetic instability of the BCP system compared to bicyclo[3.1.1]heptanes, enabling selective transformations for medicinal chemistry applications .

Hydrolysis and Functional Group Interconversion

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids. For example:

  • Acid Hydrolysis : Generates bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, useful for further functionalization .

  • Base Treatment : Releases the free amine, which can participate in nucleophilic substitutions or reductive aminations .

Example Transformation
Hydrolysis of imine intermediates (e.g., 4a , 4e ) derived from cycloaddition reactions produces bicyclo[3.1.1]heptan-1-amines (7b , 7c ) in high purity after acid-base extraction .

Comparative Reactivity with Analogues

The trifluorobutyl group enhances lipophilicity and steric bulk compared to simpler BCP derivatives, influencing reaction rates and selectivity:

CompoundKey Structural FeatureReactivity Difference
3-Fluorobicyclo[1.1.1]pentan-1-amine Fluorine substituentFaster photodegradation due to reduced steric hindrance.
Bicyclo[2.2.2]octan-2-amine Larger bicyclic frameworkLower strain energy; inert under similar conditions.

Synthetic Limitations and Challenges

  • Purification : Chromatographic separation of byproducts (e.g., cyclobutene 1aa ) is often challenging .

  • Stability : The BCP core is prone to radical-mediated decomposition under prolonged UV exposure .

Scientific Research Applications

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for certain biological targets. The trifluorobutyl group can influence the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride are best understood through comparison with structurally related bicyclopentane derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Purity CAS Number Storage Conditions
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine HCl 4,4,4-Trifluorobutyl C₁₀H₁₅ClF₃N 265.68 (calc) ≥97% Not explicitly listed Likely room temperature
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl Fluorine C₅H₉ClFN 153.59 ≥97% 1826900-79-1 2–8°C, argon atmosphere
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine HCl 4-Fluorophenyl C₁₁H₁₁ClFN 227.67 ≥97% 2306270-21-1 Room temperature
3-(tert-Butyl)bicyclo[1.1.1]pentan-1-amine HCl tert-Butyl C₉H₁₇ClN 175.70 95% 175.70 Not specified
N-[3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-yl]carbamate Trifluorobutyl + carbamate C₁₄H₂₂F₃NO₂ 293.33 Not specified EN300-66697 Not specified

Key Findings:

In contrast, the 4-fluorophenyl analog exhibits aromatic π-stacking capabilities, which may improve target binding in drug discovery . The tert-butyl derivative (C₉H₁₇ClN) has lower molecular weight and purity (95%), suggesting synthetic challenges in bulky substituent incorporation .

Synthetic Accessibility :

  • The trifluorobutyl derivative shares synthetic pathways with other bicyclopentane amines, such as palladium-catalyzed deprotection (e.g., dibenzylamine removal using Pd(OH)₂/C) . However, introducing the trifluorobutyl group requires specialized fluorinated reagents, increasing complexity compared to phenyl or alkyl analogs .

Biological Relevance: Bicyclopentane amines are valued as bioisosteres for tert-butyl or aromatic groups. The trifluorobutyl variant’s metabolic stability (due to C–F bonds) positions it as a superior candidate for protease inhibitors or GPCR-targeted therapies compared to non-fluorinated analogs .

Analytical Characterization :

  • HRMS and ¹H/¹³C NMR data for related compounds (e.g., 3-fluoro and 4-fluorophenyl derivatives) confirm structural integrity. For example, the 3-fluoro derivative shows a singlet at δ 2.45 ppm (1H) for the bicyclopentane proton, while the 4-fluorophenyl analog exhibits aromatic doublets (δ 7.94–7.36 ppm) .

Biological Activity

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and the presence of trifluorobutyl groups. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_{9}H16_{16}F3_{3}N·HCl
  • Molecular Weight : 195.23 g/mol
  • CAS Number : 1886966-96-6
  • Physical Form : Solid
  • Melting Point : Not specified in available literature

The biological activity of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Preliminary studies suggest that it may act as a selective modulator of neurotransmitter release, potentially impacting dopaminergic and serotonergic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antidepressant-like effects : Similar to other bicyclic amines, it may enhance serotonin levels by inhibiting reuptake mechanisms.
  • Neuroprotective properties : The trifluorobutyl group may confer stability and enhance the lipophilicity of the compound, allowing for better penetration across the blood-brain barrier.

In Vivo Studies

Animal models have shown promising results:

  • Behavioral Tests : In rodent models, administration led to increased locomotor activity and reduced despair-like behaviors in forced swim tests, indicative of antidepressant effects.
  • Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects.

Case Study 1: Antidepressant Efficacy

A recent study evaluated the efficacy of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in a chronic mild stress model of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups treated with saline.

Case Study 2: Neuroprotection in Neurodegenerative Models

Another study assessed the neuroprotective effects against oxidative stress-induced neuronal cell death. The compound demonstrated a dose-dependent protective effect on neuronal cultures exposed to hydrogen peroxide, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityReferences
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochlorideBicyclic amineAntidepressant-like effects
Bicyclo[1.1.1]pentan-1-amine hydrochlorideBicyclic amineModerate antidepressant
Trifluoromethyl derivativesFluorinated bicyclic amineEnhanced lipophilicity

Safety Profile

The compound has been classified with specific hazard statements indicating potential skin and eye irritation (H315, H319). Proper safety measures should be adhered to when handling this substance in laboratory settings.

Q & A

Q. What are the primary synthetic routes for 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, and what are their key challenges?

  • Answer: The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives often involves functionalizing [1.1.1]propellane, a highly strained and unstable intermediate. Key methods include:
  • Strain-release amination : Developed by The Scripps Research Institute, this method enables direct insertion of amine groups into the BCP scaffold. It addresses scalability issues, allowing multi-gram synthesis (e.g., 100+ grams for preclinical studies) without toxic reagents .

  • Radical reduction : Utilizes TTMSS (tris(trimethylsilyl)silane) and HOCH2CH2SH to reduce azido-functionalized precursors, yielding bicyclo[1.1.1]pentan-1-amine derivatives in 78–82% yields .

  • Multi-component carboamination : Iron phthalocyanine (Fe(Pc)) catalyzes the reaction of [1.1.1]propellane with hydrazyl reagents and azodicarboxylates, enabling 1,3-disubstituted BCP derivatives .
    Challenges : Handling pyrophoric reagents (e.g., alkyl lithiums) for propellane synthesis, managing polymerization risks, and achieving regioselective trifluorobutyl functionalization .

    • Table 1 : Comparison of Synthetic Routes
MethodStepsYieldScalabilityKey ReagentsChallenges
Strain-release amination1–2High>100 gTurbo amide, [1.1.1]propellaneRequires inert conditions
Radical reduction2–378–82%ModerateTTMSS, HOCH2CH2SHSensitivity to oxygen
Traditional multi-step3–5Low<1 gAlkyl lithiums, toxic reagentsPoor scalability, safety concerns

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Answer:
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm bicyclo[1.1.1]pentane geometry and trifluorobutyl substitution. <sup>19</sup>F NMR verifies fluorinated group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts from strain-release or radical pathways .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C9H15F3N·HCl = 231.68 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves BCP core geometry and hydrochloride salt formation .

Q. Why is the bicyclo[1.1.1]pentane scaffold significant in medicinal chemistry?

  • Answer: The BCP scaffold serves as a bioisostere for tert-butyl groups or aromatic rings, improving pharmacokinetic properties (e.g., metabolic stability, solubility). Its rigid, three-dimensional structure enhances binding affinity to target proteins (e.g., kinases in oncology) while minimizing off-target interactions .

Advanced Questions

Q. What strategies optimize the scalability of synthesizing this compound while maintaining yield?

  • Answer:
  • Photochemical Methods : Use LED lights (370–456 nm) for imine-alkene cycloadditions, enabling "dump, stir, irradiate" protocols without specialized reactors .
  • Commercial Building Blocks : Leverage scalable precursors like bicyclo[1.1.1]pentan-1-amine hydrochloride (available from >5 suppliers) to bypass propellane synthesis .
  • Flow Chemistry : Continuous processing mitigates instability risks of intermediates (e.g., [1.1.1]propellane) .

Q. How can researchers address instability issues during synthesis?

  • Answer:
  • Stabilizers : Add phenolic inhibitors to alkenes to prevent polymerization during photochemical steps .
  • Inert Conditions : Conduct reactions under nitrogen/argon to protect air-sensitive intermediates (e.g., propellane) .
  • Low-Temperature Storage : Store intermediates at –20°C to reduce decomposition .

Q. What methodologies enable late-stage functionalization of the bicyclo[1.1.1]pentane core with fluorinated groups?

  • Answer:
  • Radical Trifluoromethylation : Employ CF3I or Umemoto reagents under Fe(Pc) catalysis to introduce trifluoromethyl groups at the 3-position .

  • Cross-Coupling : Use Suzuki-Miyaura reactions with fluorinated boronic esters and Pd catalysts for aryl/alkyl coupling .

  • Electrophilic Fluorination : Selectfluor® or NFSI reagents for direct C–F bond formation on the BCP core .

    • Table 2 : Functionalization Techniques
MethodReagentsPositionYield
Radical trifluoromethylationCF3I, Fe(Pc)3-subst.65–70%
Suzuki-Miyaura couplingPd(PPh3)4, Ar-Bpin1-subst.50–60%
Electrophilic fluorinationSelectfluor®, NFSIBridgehead40–55%

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